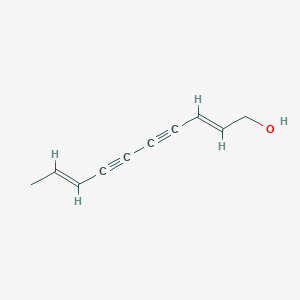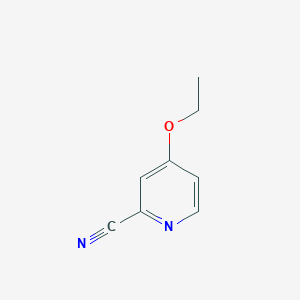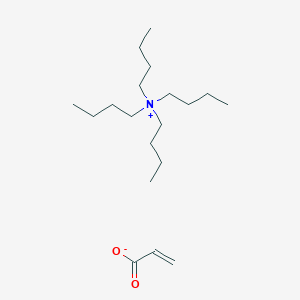![molecular formula C9H6S2 B098387 3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 17965-47-8](/img/structure/B98387.png)
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Cyclopenta[1,2-b3,4-b’]dithiophene: is an organic compound with the molecular formula C₉H₆S₂ and a molecular weight of 178.274 g/mol . It is a heterocyclic compound containing two sulfur atoms and a fused cyclopentadiene ring system. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7H-Cyclopenta[1,2-b:3,4-b’]dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to various analytes.
Photophysics: Studied for its unique photophysical properties, including absorption and fluorescence characteristics.
Mechanism of Action
The mechanism by which 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in electronic devices. The presence of sulfur atoms in the ring system also contributes to its electron-donating properties, enhancing its performance in organic electronic applications .
Comparison with Similar Compounds
4H-Cyclopenta[2,1-b3,4-b’]dithiophene: Another heterocyclic compound with similar electronic properties but different structural arrangement.
Dithieno[2,3-b3’,2’-d]thiophene: A related compound with a fused thiophene ring system, often used in organic electronics.
Uniqueness: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and materials science .
Properties
CAS No. |
17965-47-8 |
|---|---|
Molecular Formula |
C9H6S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-3-11-9-6(1)5-8-7(9)2-4-10-8/h1-4H,5H2 |
InChI Key |
XTKJDHXAWHORLK-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C1SC=C3)SC=C2 |
Canonical SMILES |
C1C2=C(C3=C1SC=C3)SC=C2 |
| 17965-47-8 | |
Synonyms |
7H-Cyclopenta[1,2-b:3,4-b']dithiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















